![molecular formula C29H48O B13427629 (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)
(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol is a complex organic molecule It is characterized by its intricate structure, which includes multiple rings and chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the various substituents. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalytic processes to increase yield and efficiency. These methods often employ high-pressure reactors and specialized catalysts to facilitate the complex reactions required for its synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol is used as a model compound for studying complex organic reactions and mechanisms.
Biology
In biology, this compound is studied for its potential effects on cellular processes and its interactions with various biomolecules.
Medicine
In medicine, research is focused on its potential therapeutic applications, including its use as a precursor for drug development.
Industry
In industry, this compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives, which share a similar core structure but differ in their substituents and stereochemistry.
Propriétés
Formule moléculaire |
C29H48O |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25?,26+,28-,29-/m1/s1 |
Clé InChI |
OGQJUYXFIOFTMA-ZKRAVAGISA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


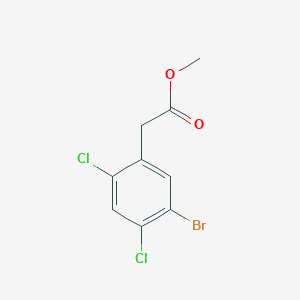
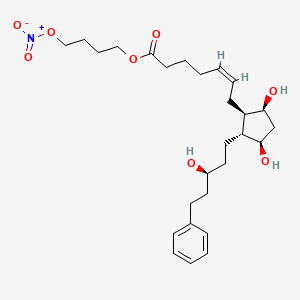
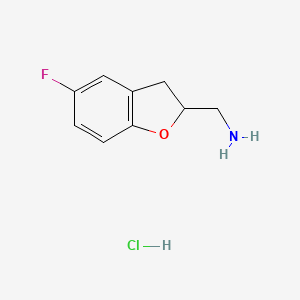
![1-Isopropyl-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427597.png)
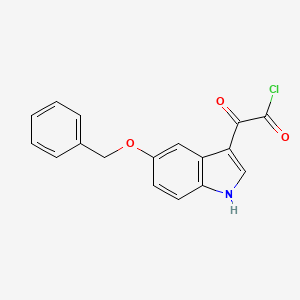
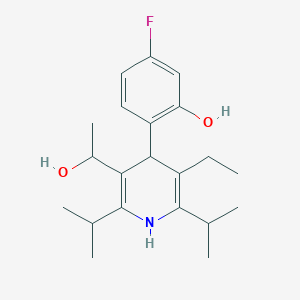

![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)

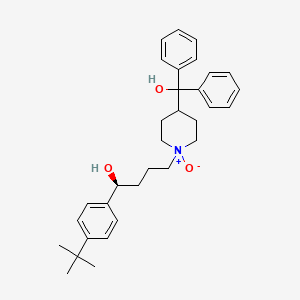
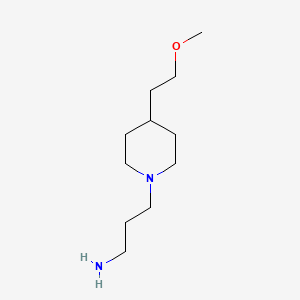
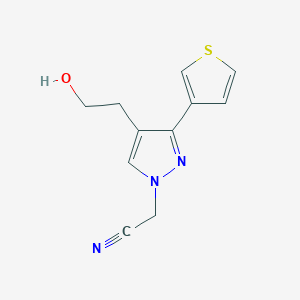
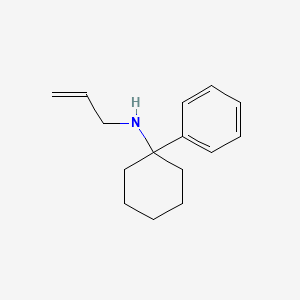
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)
